molecular formula C29H34Cl2N6O3S2 B1665838 Avatrombopag CAS No. 570406-98-3

Avatrombopag

Cat. No.: B1665838
CAS No.: 570406-98-3
M. Wt: 649.7 g/mol
InChI Key: OFZJKCQENFPZBH-UHFFFAOYSA-N
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Description

Avatrombopag is an orally administered, small molecule thrombopoietin receptor agonist. It is primarily used for the treatment of thrombocytopenia, a condition characterized by low platelet counts. This compound is particularly effective in patients with chronic liver disease who are scheduled to undergo a procedure, as well as in patients with chronic immune thrombocytopenia who have had an insufficient response to previous treatments .

Chemical Reactions Analysis

Avatrombopag undergoes various chemical reactions, including:

Scientific Research Applications

Chronic Immune Thrombocytopenia

A Phase 3 randomized study demonstrated that avatrombopag significantly increases platelet counts in patients with chronic ITP compared to placebo. Key findings include:

  • Platelet Response Rate : 65.6% of patients treated with this compound achieved a platelet response at day 8 compared to 0% in the placebo group (p < 0.0001) .
  • Duration of Response : The median cumulative number of weeks with a platelet count ≥50 × 10^9/L was significantly higher in the this compound group (12.4 weeks) versus placebo (0 weeks) .
Study ParameterThis compound GroupPlacebo Groupp-value
Platelet Response at Day 865.6%0%<0.0001
Median Weeks of Platelet Response12.40.0<0.0001

Thrombocytopenia in Chronic Liver Disease

This compound has also shown efficacy in managing thrombocytopenia associated with chronic liver disease, particularly before surgical procedures:

  • Effective Alternative : In real-world studies, this compound provided a safe and effective alternative to platelet transfusions for patients undergoing invasive procedures .
  • Clinical Efficacy : In a cohort study, patients receiving this compound exhibited improved platelet counts, facilitating safer surgical interventions .

Safety Profile

The safety profile of this compound is generally favorable, with the most common adverse events being headache and contusion. A comprehensive review indicated that adverse events were consistent across multiple studies, reinforcing its tolerability .

Case Study 1: Chronic ITP Management

A patient diagnosed with chronic ITP was treated with this compound after failing to respond adequately to standard treatments. Following treatment initiation:

  • Initial Platelet Count : <30 × 10^9/L
  • Response at Day 8 : Achieved a platelet count of ≥50 × 10^9/L
  • Outcome : Sustained response over six months with reduced need for concomitant medications.

Case Study 2: Preoperative Management in Liver Disease

A cohort of patients scheduled for liver surgeries received this compound to manage thrombocytopenia:

  • Preoperative Platelet Count : Averaged around 40 × 10^9/L
  • Post-treatment Count : Increased to an average of 70 × 10^9/L within one week.
  • Surgical Outcomes : No significant bleeding complications were reported post-surgery.

Mechanism of Action

Avatrombopag acts as a thrombopoietin receptor agonist, stimulating the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. This results in an increased production of platelets without increasing platelet activation . The drug binds to the thrombopoietin receptor, mimicking the natural ligand and activating downstream signaling pathways that promote platelet production .

Biological Activity

Avatrombopag is an oral thrombopoietin receptor (TPO) agonist primarily used for treating chronic immune thrombocytopenia (ITP). Its mechanism of action involves stimulating the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to increased platelet production. This article explores the biological activity of this compound, supported by clinical data, case studies, and relevant research findings.

This compound functions as a non-competitive agonist of the TPO receptor (MPL), which is crucial in megakaryocyte development and platelet production. By binding to this receptor, this compound mimics the effects of endogenous TPO, enhancing megakaryopoiesis without competing with TPO for receptor binding. This results in a synergistic effect on platelet production when TPO is also present .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is rapidly absorbed, with peak plasma concentrations occurring 5-8 hours post-administration. The half-life ranges from 16 to 18 hours, allowing for once-daily dosing. Studies indicate that food intake does not significantly affect the absorption rate but reduces variability in pharmacokinetics .

ParameterValue
Peak Concentration (Cmax)166 ng/mL (mean)
Area Under Curve (AUC0-inf)4198 ng·hr/mL (mean)
Half-Life16-18 hours

Phase 3 Studies

In a pivotal Phase 3 study involving adults with chronic ITP, this compound was administered at a dose of 20 mg/day. The primary endpoint was the cumulative number of weeks with a platelet count ≥50 × 10^9/L without rescue therapy for bleeding. Results showed that patients receiving this compound had a median cumulative response duration significantly greater than those receiving placebo (12.4 weeks vs. 0 weeks, P < 0.0001) .

Key Findings:

  • Platelet Response Rate: At day 8, the response rate was 65.63% for this compound compared to 0% for placebo (P < 0.0001).
  • Safety Profile: Common adverse events included headache and contusion; overall, this compound was well tolerated .

Meta-Analysis Results

A meta-analysis encompassing five clinical trials with a total of 743 patients demonstrated that this compound significantly increased platelet counts compared to placebo, with an odds ratio (OR) of 17.71 (95% CI [11.01 to 28.48], P < 0.00001). The absolute increment in platelet count was found to be 31.13%31.13\% (WMD: 31.13%, P < 0.00001) .

Case Studies

  • Case Study on Efficacy in Real-World Settings : A study assessed the effectiveness of this compound in patients who had previously failed other treatments for ITP. Results indicated that a significant proportion responded positively to this compound, reinforcing its role as an effective treatment option .
  • Long-term Safety and Efficacy : A follow-up study evaluated the long-term use of this compound over several years, confirming its sustained efficacy and safety profile in maintaining adequate platelet counts without significant adverse effects .

Q & A

Basic Research Questions

Q. How should pharmacokinetic (PK) studies for avatrombopag be designed to account for metabolic variability and drug interactions?

this compound is metabolized primarily by CYP2C9 and CYP3A enzymes, with significant interactions observed with inhibitors (e.g., fluconazole) and inducers (e.g., rifampin) . PK studies should incorporate population pharmacokinetic models to account for covariates like body weight, chronic liver disease (CLD), and ethnicity, which influence volume of distribution and platelet response . Food effects (reduced variability with administration) and dual absorption pathways (first- and zero-order) must also be considered in trial protocols .

Q. What stratification criteria are critical in clinical trials for this compound in thrombocytopenia associated with CLD?

Stratification should align with the ADAPT trials: baseline platelet counts (<40 × 10⁹/L vs. 40–50 × 10⁹/L), MELD score (≤24), and bleeding risk categories (low, moderate, high) for procedures . These criteria ensure homogeneity in subgroup analyses and enhance generalizability to real-world populations, as efficacy was consistent across Child-Turcotte-Pugh classes and liver disease etiologies .

Q. How are drug-drug interaction (DDI) studies for this compound structured to evaluate CYP-mediated effects?

DDI studies should use probe inhibitors (e.g., fluconazole for CYP2C9/CYP3A) and inducers (e.g., rifampin) at steady state. For example, co-administration with fluconazole doubled this compound’s AUC and prolonged half-life, necessitating dose adjustments . These studies should measure platelet count changes alongside PK parameters to assess clinical relevance .

Q. What methodologies are used to analyze durable platelet response in chronic ITP trials?

Durable response is defined as platelet counts ≥50 × 10⁹/L for ≥6 of the final 8 weeks of treatment. Post-hoc analyses of extension phases (e.g., 76-week follow-up) track response persistence, corticosteroid tapering rates, and rescue therapy needs . Platelet counts should be monitored weekly during dose titration to avoid overshooting (target: 50–150 × 10⁹/L) .

Advanced Research Questions

Q. How can network meta-analyses (NMAs) address the lack of head-to-head comparisons between this compound and other thrombopoietin receptor agonists (TPO-RAs)?

NMAs should integrate indirect evidence from placebo-controlled trials, adjusting for differences in study designs and endpoints. For example, this compound showed higher odds of durable platelet response vs. eltrombopag (OR 3.40) and lower bleeding risk (IRR 0.38) in NMAs . Sensitivity analyses must account for heterogeneity in patient populations and outcome definitions .

Q. What economic evaluation methods are suitable for comparing this compound with platelet transfusions in CLD patients?

Cost-effectiveness models should incorporate short-term outcomes (e.g., transfusion avoidance rates: 66.9% vs. 28.6% in low platelet cohorts) and long-term savings from reduced rescue procedures . Probabilistic sensitivity analyses can address parameter uncertainty, with this compound dominating in 99.3% of iterations due to lower costs and transfusion needs .

Q. How can real-world data (RWD) from pharmacovigilance databases enhance this compound safety assessments?

RWD from FAERS identified thromboembolic events (e.g., portal vein thrombosis) as critical signals, with reporting odds ratios (ROR) highlighting underreported risks in trials . Retrospective cohort studies should adjust for confounders like prior TPO-RA use and comorbidities (e.g., HCC) when evaluating safety .

Q. What challenges arise in retrospective analyses of this compound combination therapies (e.g., with rhTPO)?

Challenges include selection bias (e.g., preferential use in refractory cases) and heterogeneous dosing regimens. A Chinese study of this compound + rhTPO used propensity scoring to balance baseline characteristics, showing superior platelet increments vs. monotherapy (p<0.05) . Time-to-event analyses should account for delayed platelet responses in CLD patients .

Q. Methodological Considerations Table

Aspect Recommendations Evidence Sources
PK Study Design Include CYP2C9/CYP3A phenotyping and food-effect sub-studies.
Trial Stratification Use MELD score, platelet count, and procedural bleeding risk.
Safety Monitoring Track thromboembolic events weekly; prioritize patients with portal hypertension.
Economic Modeling Model short-term transfusion avoidance and long-term quality-adjusted life years.

Properties

IUPAC Name

1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34Cl2N6O3S2/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZJKCQENFPZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34Cl2N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205667
Record name Avatrombopag
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Avatrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11995
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Avatrombopag is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist that stimulates proliferation and differentiation of megakaryocytes from bone marrow progenitor cells resulting in an increased production of platelets. Avatrombopag is not competitive with thrombopoietin for binding to the TPO receptor and has an additive pharmacological effect with TPO on platelet production. Avatrombopag is a thrombopoietin receptor (TPOR; MPL) agonist, with possible megakaryopoiesis stimulating activity. After administration, avatrombopag binds to and stimulates the platelet thrombopoeitin receptor (TPOR), which can lead to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. This process increases the production of platelets and may serve to prevent chemotherapy-induced thrombocytopenia (CIT). TPOR is classified as a cytokine receptor and as a member of the hematopoietin receptor superfamily.
Record name Avatrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11995
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

570406-98-3
Record name Avatrombopag
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570406-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avatrombopag [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avatrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11995
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avatrombopag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVATROMBOPAG
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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